2-(1-Cyclopropylethoxy)-3-methylpyrazine
Description
Properties
IUPAC Name |
2-(1-cyclopropylethoxy)-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-10(12-6-5-11-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFASWBNTJWXRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC(C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylethoxy)-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with 1-cyclopropylethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylethoxy)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(1-Cyclopropylethoxy)-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(1-Cyclopropylethoxy)-3-methylpyrazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopropylethoxy)pyridine
- 3-Methylpyrazine
- Cyclopropylethylamine
Uniqueness
2-(1-Cyclopropylethoxy)-3-methylpyrazine is unique due to the presence of both a cyclopropylethoxy group and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
2-(1-Cyclopropylethoxy)-3-methylpyrazine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in scientific research.
Chemical Structure and Properties
This compound features a pyrazine ring with a cyclopropylethoxy group and a methyl group attached. Its molecular formula is and it has a molecular weight of approximately 149.20 g/mol. The compound is characterized by its unique structure which influences its biological activity.
The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that it can exhibit antimicrobial and anticancer properties, although the precise mechanisms remain to be fully elucidated .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to explore its efficacy in vivo and its potential as a therapeutic agent for cancer treatment.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Showed significant activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells, reducing cell viability by 50% at concentrations above 25 µM after 48 hours of treatment. |
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest it has favorable absorption characteristics, with moderate bioavailability when administered orally. Metabolism studies indicate that it may undergo phase I metabolic reactions primarily through cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity .
Applications in Research
The compound is being explored for several applications:
- Medicinal Chemistry : As a lead compound for the development of new antimicrobial and anticancer drugs.
- Biochemical Research : To study enzyme interactions and cellular signaling pathways.
- Material Science : Investigated as a precursor in the synthesis of novel materials due to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-Cyclopropylethoxy)-3-methylpyrazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-methylpyrazine derivatives with cyclopropylethoxy groups under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Reaction temperatures range from 0°C to reflux (80–120°C), with purification via column chromatography (e.g., alumina or silica gel) to achieve >95% purity .
- Key Data : In analogous pyrazine syntheses, yields of 65–74% are reported using Pd-Ru catalysts for C–H arylation, highlighting the importance of catalyst selection .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, pyrazine protons typically resonate at δ 8.3–8.5 ppm, while cyclopropane protons appear at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) confirms molecular weight (e.g., m/z 302 [M⁺] in similar compounds) .
- GLC/HPLC : Purity >98% is achievable using reverse-phase chromatography with UV detection .
Q. What methods are used to determine physicochemical properties such as solubility and thermal stability?
- Methodological Answer :
- Solubility : Test in solvents (water, ethanol, DCM) via saturation concentration measurements. Pyrazine derivatives are often lipophilic, with solubility <1 mg/mL in water but >50 mg/mL in organic solvents .
- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) reveals decomposition temperatures. For example, analogs like 2-Methoxy-3-(1-methylpropyl)pyrazine show stability up to 150°C .
Advanced Research Questions
Q. How does the three-dimensional conformation of this compound influence its biological or catalytic activity?
- Methodological Answer : Computational modeling (e.g., DFT or molecular docking) predicts steric and electronic effects of the cyclopropylethoxy group. For instance, bulky substituents may hinder binding to enzymes, while electron-donating groups enhance catalytic interactions .
- Case Study : In Pd-catalyzed C–H activation, steric hindrance from substituents reduces reaction efficiency by 20–30% compared to less bulky analogs .
Q. What catalytic systems are effective for functionalizing this compound in C–H bond activation reactions?
- Methodological Answer : Transition-metal catalysts (e.g., Pd-Ru bimetallic systems) enable ortho-directed C–H arylation. Optimized conditions include 1–5 mol% catalyst loading, 80–100°C in toluene, and ligands like JohnPhos for regioselectivity .
- Data Contradiction : Some studies report lower yields (40–50%) with Au catalysts due to competing side reactions, emphasizing the need for systematic screening .
Q. How can contradictory data on the compound’s bioactivity or reactivity be resolved?
- Methodological Answer :
- Dose-Response Studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Verify purity via HPLC and rule out solvent/impurity interference. For example, residual Pd in synthesized compounds can artificially inflate cytotoxicity .
- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity) to isolate variables like bacterial strain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
